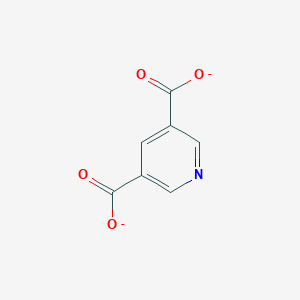

Pyridine-3,5-dicarboxylate

Description

The Centrality of Pyridine (B92270) Scaffolds in Contemporary Chemical Science

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in the life sciences and chemical industries. dovepress.com The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a common structural motif found in a vast array of biologically active molecules and functional materials. nih.gov Its presence can significantly influence the pharmacological, physicochemical, pharmacokinetic, and toxicological properties of a compound. dovepress.com

The significance of pyridine scaffolds is underscored by their prevalence in numerous natural products, including vitamins like niacin (vitamin B3) and coenzymes such as NAD and NADP. dovepress.commdpi.com Furthermore, a multitude of pharmaceutical drugs across various therapeutic areas incorporate the pyridine ring. dovepress.comresearchgate.net The versatility of the pyridine nucleus as a reactant and a starting material for structural modifications makes it a highly sought-after component in the quest for novel therapeutic agents. enpress-publisher.com The weak basicity and potential for improved aqueous solubility that the pyridine moiety imparts are valuable characteristics in drug design. nih.govmdpi.com

Pyridine-3,5-dicarboxylate as a Pivotal Synthon and Ligand Precursor

This compound, also known as dinicotinic acid, is a derivative of pyridine characterized by two carboxylic acid groups at the 3 and 5 positions of the pyridine ring. wikipedia.org This specific arrangement of functional groups makes it an exceptionally versatile building block, or synthon, in organic synthesis and a highly effective ligand precursor in coordination chemistry. ucy.ac.cyrsc.org

As a synthon, this compound offers multiple reactive sites for the construction of more complex molecules. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the synthesis of a diverse range of derivatives. soton.ac.uk

In the realm of coordination chemistry, this compound and its deprotonated forms act as multidentate ligands, capable of binding to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. rsc.orgresearchgate.net This ability to chelate metal centers is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). ucy.ac.cyrsc.orgresearchgate.net The rigid and well-defined geometry of the this compound ligand allows for the predictable assembly of these extended structures, leading to materials with tailored properties for applications in catalysis, gas storage, and separation technologies.

Evolution of Research Trajectories in this compound Chemistry

Initial research into this compound often focused on its fundamental synthesis and reactivity. wikipedia.org However, the research landscape has significantly expanded over time, driven by the growing interest in advanced materials and functional molecules. A major trajectory in the evolution of its chemistry has been its extensive use in the synthesis of metal-organic frameworks (MOFs). ucy.ac.cyrsc.orgresearchgate.net

Scientists have systematically investigated the reactions of Pyridine-3,5-dicarboxylic acid with a variety of divalent and trivalent metal ions, leading to the discovery of a vast number of MOFs with diverse structural architectures, ranging from 0D binuclear complexes to 1D chains, 2D layers, and 3D frameworks. ucy.ac.cyrsc.org These studies have explored the influence of factors such as the choice of metal ion, the use of co-ligands or templates, and reaction conditions on the resulting topology and properties of the MOFs. ucy.ac.cyacs.org

Another significant research direction has been the exploration of the functional properties of materials derived from this compound. This includes investigations into their catalytic activity, luminescent properties, and more recently, their potential applications in energy storage devices. rsc.orgrsc.orgrsc.org For instance, lanthanide-based MOFs constructed with this ligand have been shown to exhibit interesting luminescent properties and size-selective catalytic performance. researchgate.netrsc.org

Strategic Research Focus and Future Directions in this compound Investigations

Current and future research on this compound is strategically focused on harnessing its unique properties for the development of advanced functional materials. A key area of interest is the design and synthesis of novel MOFs with enhanced performance for specific applications. This includes the development of MOFs with high porosity and stability for gas storage and separation, as well as the creation of catalytically active MOFs for a range of organic transformations. acs.orgrsc.org

The exploration of this compound-based materials for energy applications is a rapidly emerging field. rsc.orgrsc.orgresearchgate.net Recent studies have demonstrated the potential of MOFs derived from this ligand as electrode materials in battery-supercapacitor hybrid devices, opening up new avenues for the development of next-generation energy storage systems. rsc.orgrsc.orgresearchgate.net

Future investigations are also likely to focus on the development of multifunctional materials that combine, for example, catalytic activity with luminescent sensing capabilities. The synthesis of heterometallic MOFs incorporating this compound is another promising direction, potentially leading to materials with synergistic properties. Furthermore, the functionalization of the pyridine ring or the carboxylate groups of the ligand prior to coordination could offer a powerful strategy for fine-tuning the properties of the resulting materials.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Pyridine-3,5-dicarboxylic Acid

| Property | Value |

| IUPAC Name | Pyridine-3,5-dicarboxylic acid |

| Other Names | Dinicotinic acid |

| CAS Number | 499-81-0 |

| Chemical Formula | C₇H₅NO₄ |

| Molar Mass | 167.120 g·mol⁻¹ |

| Melting Point | 323 °C (decomposes) |

| Crystal Structure | Monoclinic |

| Space Group | P2₁/c |

Data sourced from reference wikipedia.org

Table 2: Examples of Metal-Organic Frameworks (MOFs) Synthesized with this compound (PDC)

| Compound | Metal Ion(s) | Dimensionality | Reference |

| [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O | Cd²⁺ | 3D | ucy.ac.cyrsc.org |

| [Mn(PDC)(DMF)]n | Mn²⁺ | 3D | ucy.ac.cyrsc.org |

| [Zn(PDC)(H₂O)(DMF)]n | Zn²⁺ | 2D | ucy.ac.cyrsc.org |

| [Co(PDC)(3hmpH)₂]n·0.25nDMF | Co²⁺ | 2D | ucy.ac.cyrsc.org |

| [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O | Cu²⁺ | 1D | ucy.ac.cyrsc.org |

| [Zn(PDC)(2hmpH)₂]₂·2DMF | Zn²⁺ | 0D | ucy.ac.cyrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3NO4-2 |

|---|---|

Molecular Weight |

165.1 g/mol |

IUPAC Name |

pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI Key |

MPFLRYZEEAQMLQ-UHFFFAOYSA-L |

SMILES |

C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=C(C=NC=C1C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations of Pyridine 3,5 Dicarboxylate

Precision Synthesis of Pyridine-3,5-dicarboxylic Acid and Its Precursors

The synthesis of pyridine-3,5-dicarboxylic acid, the parent compound of this class, can be achieved through the oxidation of suitable precursors. A common and effective method involves the oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). patsnap.comontosight.ai Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412), potassium dichromate, and chromium oxide. patsnap.com

In a typical procedure, 3,5-lutidine is heated in the presence of an oxidizing agent such as potassium permanganate in an aqueous solution. patsnap.com The reaction temperature is a critical parameter and is generally maintained between 50-90°C. patsnap.com Upon completion of the reaction, the product, pyridine-3,5-dicarboxylic acid, can be isolated by adjusting the pH of the solution to precipitate the dicarboxylic acid, which is then collected by filtration. patsnap.com Yields for this process can be substantial, with reports of up to 79.7% when using potassium permanganate at 60°C. patsnap.com

Another important precursor is 3,5-lutidine N-oxide. The N-oxidation of the pyridine (B92270) ring can activate it for subsequent reactions. The synthesis of 3,5-lutidine N-oxide can be accomplished by reacting 3,5-dimethylpyridine with hydrogen peroxide in glacial acetic acid. nih.gov This intermediate can then be further processed to yield pyridine-3,5-dicarboxylic acid.

Esterification and Advanced Derivatization Strategies for Pyridine-3,5-dicarboxylate

The carboxylate groups of pyridine-3,5-dicarboxylic acid are readily transformed into a variety of derivatives, with esters being among the most common and useful. These ester derivatives serve as key intermediates for further functionalization.

Tailored Synthesis of Dialkyl this compound Esters

Dialkyl pyridine-3,5-dicarboxylates are commonly synthesized via the esterification of pyridine-3,5-dicarboxylic acid. This reaction is typically carried out by refluxing the dicarboxylic acid with an alcohol, such as ethanol (B145695) or methanol, in the presence of an acid catalyst like sulfuric acid. This method allows for the straightforward production of symmetrical diesters.

Alternatively, these diesters can be obtained from the oxidation of the corresponding 1,4-dihydropyridine (B1200194) precursors. The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction, provides a versatile route to a wide range of substituted 1,4-dihydropyridines which can then be aromatized to the corresponding this compound esters. mdpi.com

It is also possible to synthesize mono-esters, such as pyridine-3,5-dicarboxylic acid monoethyl ester, through controlled partial hydrolysis of the corresponding diester. chemicalbook.com For instance, treating diethyl this compound with a controlled amount of potassium hydroxide (B78521) in ethanol can selectively hydrolyze one of the ester groups, yielding the monoester upon acidification. chemicalbook.com

Controlled Formation of Dihydropyridine Derivatives from this compound Precursors

The Hantzsch synthesis is a cornerstone for the formation of 1,4-dihydropyridine derivatives, which are direct precursors to pyridine-3,5-dicarboxylates. This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate (B1235776) or methyl acetoacetate), and an ammonia (B1221849) source. mdpi.com The resulting 1,4-dihydropyridine ring is substituted at the 3 and 5 positions with the ester groups from the β-ketoester.

The versatility of the Hantzsch synthesis allows for the incorporation of a wide variety of substituents at the 4-position of the dihydropyridine ring by simply changing the aldehyde component. This has been extensively utilized to create libraries of compounds with diverse functionalities. google.com The subsequent oxidation of these 1,4-dihydropyridines, for which various oxidizing agents can be used, leads to the corresponding aromatic this compound esters.

Strategic Functional Group Manipulations on the this compound Core

The this compound core offers multiple sites for strategic functional group manipulations. Beyond the carboxylate groups, the pyridine ring itself can be functionalized. For example, C3-arylation of nicotinic acids, which can be derived from this compound precursors, has been achieved through a one-pot protodecarboxylation–bromination–Suzuki coupling sequence. rsc.orgrsc.org This allows for the introduction of various aryl groups at the 3-position of the pyridine ring.

Furthermore, the ester groups of dialkyl pyridine-3,5-dicarboxylates can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride. These diols can then serve as building blocks for further synthetic elaborations. Nucleophilic substitution reactions can also be performed, where the ester groups are replaced by other functional groups.

Multi-Component Reaction Pathways Towards Substituted this compound Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. They are particularly well-suited for the synthesis of substituted this compound systems.

Contemporary Hantzsch-Type Synthesis Applications

The Hantzsch synthesis is a classic example of a multi-component reaction and remains a widely used method for the preparation of dihydropyridine precursors to pyridine-3,5-dicarboxylates. mdpi.com Modern variations of the Hantzsch reaction employ a wide range of catalysts to improve efficiency and expand the substrate scope. These include various Lewis and Brønsted acids, as well as organocatalysts. bibliomed.org

A Hantzsch-type strategy has also been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit for the assembly of the pyridine ring at the C-4 position. mdpi.com This method demonstrates the adaptability of Hantzsch-type reactions for creating highly substituted pyridine derivatives. Furthermore, one-pot, four-component condensation reactions of aldehydes, amines, dialkyl acetylenedicarboxylates, and active methylene (B1212753) compounds have been developed to afford highly functionalized dihydropyridine derivatives. bibliomed.org

Below is an interactive data table summarizing various synthetic approaches to this compound and its derivatives, based on the research findings.

| Target Compound | Precursors | Reagents/Catalysts | Key Transformation | Reference(s) |

| Pyridine-3,5-dicarboxylic acid | 3,5-Lutidine | Potassium permanganate | Oxidation | patsnap.com |

| 3,5-Lutidine N-oxide | 3,5-Dimethylpyridine | Hydrogen peroxide, Acetic acid | N-Oxidation | nih.gov |

| Diethyl this compound | Pyridine-3,5-dicarboxylic acid, Ethanol | Sulfuric acid | Esterification | |

| Pyridine-3,5-dicarboxylic acid monoethyl ester | Diethyl this compound | Potassium hydroxide, Ethanol | Partial hydrolysis | chemicalbook.com |

| Substituted 1,4-Dihydropyridines | Aldehyde, β-Ketoester, Ammonia | Various catalysts | Hantzsch synthesis | mdpi.comgoogle.com |

| 3,4-Diarylpyridines | Nicotinic acid precursors | Manganese triacetate, Suzuki coupling reagents | Protodecarboxylation–bromination–Suzuki coupling | rsc.orgrsc.org |

| 2,3,5,6-Tetrasubstituted pyridines | β-Enamine carbonyls | Rongalite | Hantzsch-type oxidative coupling | mdpi.com |

Oxidative Cyclocondensation Mechanisms for Pyridine Ring Formation

The formation of the pyridine ring through oxidative cyclocondensation represents a powerful and atom-economical strategy in organic synthesis. These methods typically construct the heterocyclic ring by forming multiple carbon-carbon and carbon-nitrogen bonds in a sequential or tandem process, often culminating in an oxidation step to achieve the stable aromatic system. A notable example is the iron-catalyzed aerobic oxidative tandem reaction for synthesizing 2,4,6-trisubstituted pyridines, often referred to as Kröhnke pyridines. chemistryviews.org This approach is lauded for its use of a cheap and abundant iron catalyst (FeBr₂), molecular oxygen as a green oxidant, and the ability to proceed without a solvent, which aligns with principles of sustainable chemistry. chemistryviews.org

The proposed mechanism for this type of transformation is a multi-step process that begins with the oxidative self-condensation of a starting material, such as benzylamine, which releases ammonia in the process. chemistryviews.org The resulting imine then couples with the enol form of a ketone reactant. chemistryviews.org This intermediate subsequently undergoes condensation with the previously liberated ammonia to form the dihydropyridine ring. The final, crucial step is a re-aromatization, driven by an oxidant, to yield the desired substituted pyridine product. chemistryviews.org This pathway avoids the generation of hazardous byproducts, making it an environmentally conscious alternative to classical methods. chemistryviews.org

Another relevant mechanism in pyridine ring formation, particularly in biosynthetic pathways, involves the non-enzymatic cyclization of a highly reactive 1,5-dione intermediate. nih.gov This precursor can react with an ammonia source, triggering a non-enzymatic ring formation to generate the pyridyl moiety. nih.gov The 1,5-dicarbonyl structural unit is considered a potentially widespread mechanistic motif for pyridine ring formation in nature. nih.gov

| Step | Description | Reactants/Intermediates |

| 1 | Oxidative Self-Condensation | Benzylamine |

| 2 | Imine-Enol Coupling | Imine, Enol form of a ketone |

| 3 | Condensation & Ring Formation | Coupled intermediate, Ammonia |

| 4 | Aromatization | Dihydropyridine intermediate |

In Situ Ligand Synthesis within Coordination Self-Assembly Processes

The construction of coordination polymers and metal-organic frameworks (MOFs) has increasingly utilized in situ ligand synthesis, a strategy where the final organic linker is generated under the same conditions as the framework assembly, typically hydro- or solvothermally. dergipark.org.tr This method is particularly valuable for creating ligands and subsequent MOFs that are difficult or impossible to obtain under standard room-temperature conditions. dergipark.org.tr Transformations such as hydrolysis or decarboxylation of carboxyl groups are common in situ reactions. dergipark.org.tr

This compound and its derivatives are frequently employed as linkers in coordination polymers. mdpi.com Their in situ generation often involves the decarboxylation of precursors with additional carboxylic acid groups. For instance, coordination polymers have been successfully synthesized using a pyridine-tricarboxylate ligand that was formed in situ via the decarboxylation of an initial 3-(2,4-dicarboxylphenyl)-2,6-dicarboxylpyridine (H₄dpdp) precursor under hydrothermal conditions. researchgate.net Similarly, a 5-(4-carboxyphenyl)-2-pyridinecarboxylic acid (H₂cppc) ligand has been generated in situ through the decarboxylation of 3-(4-carboxyphenyl)-2,6-pyridinedicarboxylic acid during the formation of lanthanide coordination polymers. researchgate.net

Beyond decarboxylation, other in situ reactions have been documented. In one case, a novel pyridine-3,4-dicarboxylhydrazidate ligand was synthesized in situ from the reaction of pyridine-3,4-dicarboxylic acid and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) during the hydrothermal synthesis of a zinc(II) coordination polymer. nih.gov Another example includes the in situ oxidation of a 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylate ligand to 2-(pyridine-N-oxide-2-yl)-1H-imidazole-4,5-dicarboxylic acid during the self-assembly of a terbium(III) coordination polymer. figshare.comtandfonline.com These examples underscore the versatility of in situ ligand generation, allowing for the creation of complex and unique coordination architectures from simpler, readily available precursors.

| In Situ Reaction Type | Starting Ligand/Precursor | Resulting Ligand | Metal Ion Example |

| Decarboxylation | 3-(2,4-dicarboxylphenyl)-2,6-dicarboxylpyridine | 5-(2,4-dicarboxylphenyl)-2-carboxylpyridine | Cu(II), Mn(II) researchgate.net |

| Decarboxylation | 3-(4-carboxyphenyl)-2,6-pyridinedicarboxylic acid | 5-(4-carboxyphenyl)-2-pyridinecarboxylic acid | Lanthanides (Ce, Pr, Nd, etc.) researchgate.net |

| Hydrazone Formation | Pyridine-3,4-dicarboxylic acid | Pyridine-3,4-dicarboxylhydrazidate | Zn(II) nih.gov |

| Oxidation | 2-(pyridine-2-yl)-1H-imidazole-4,5-dicarboxylate | 2-(pyridine-N-oxide-2-yl)-1H-imidazole-4,5-dicarboxylic acid | Tb(III) figshare.comtandfonline.com |

| Hydrolysis/Rearrangement | 2,4,6-Tris(2-pyridyl)-s-triazine | Pyridine-2-carboxylate | Cd(II) researchgate.net |

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The shift towards sustainable chemical production has spurred the development of green synthetic routes for this compound and related compounds, focusing on renewable feedstocks and environmentally benign reaction conditions.

A significant advancement lies in the use of biomass as a starting material. Pyridinedicarboxylic acids (PDCs) are recognized as valuable renewable building blocks for creating sustainable materials like polyesters. wur.nlresearchgate.net Researchers have discovered and engineered biotransformation pathways to produce PDCs from lignin (B12514952), a major component of plant biomass. ukri.org Specifically, metabolic engineering of bacteria such as Rhodococcus jostii RHA1 has enabled the production of pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid from the breakdown of lignin. researchgate.netukri.org This biotechnological approach provides a direct route from a renewable resource to valuable pyridine-based chemical intermediates. ukri.org

In addition to bio-based feedstocks, green synthetic methodologies aim to improve the efficiency and environmental profile of the chemical reactions themselves. One-pot multicomponent reactions are a cornerstone of green chemistry, and their application to pyridine synthesis has been enhanced through modern techniques. acs.org Microwave-assisted synthesis, for example, offers significant advantages, including dramatically reduced reaction times (from hours to minutes), high yields (often 82-94%), and the formation of pure products, minimizing the need for extensive purification. acs.orgnih.gov The Hantzsch synthesis, a classic method for producing dihydropyridine precursors that can be oxidized to pyridines, has been adapted using various green chemistry approaches, including microwave irradiation and ultrasonication. researchgate.netd-nb.info

The choice of catalyst is also critical. The use of cost-effective, low-toxicity, and recyclable catalysts is a key goal. Ammonium (B1175870) metavanadate (NH₄VO₃), for instance, has been reported as a highly efficient and eco-friendly catalyst for the one-pot synthesis of substituted pyridines. d-nb.info Furthermore, the oxidation step to convert a dihydropyridine intermediate to the final aromatic pyridine can be performed under green conditions using enzymatic catalysts. The enzyme laccase, in conjunction with a mediator, has been effectively used for the oxidation of 1,4-dihydropyridines to their corresponding pyridines in an aqueous buffer system, offering a mild and selective alternative to harsh chemical oxidants. rsc.org

| Green Chemistry Approach | Method | Advantages |

| Renewable Feedstocks | Biotransformation of lignin using engineered Rhodococcus jostii | Utilizes renewable biomass; produces PDCs directly. researchgate.netukri.org |

| Energy Efficiency | Microwave-assisted one-pot synthesis | Short reaction times (2-7 min); excellent yields (82-94%); high purity. acs.orgnih.gov |

| Alternative Energy | Ultrasonication | Improved reaction rates; green solvent systems. researchgate.net |

| Green Catalysis | Use of Ammonium Metavanadate (NH₄VO₃) | Efficient; cost-effective; mild reaction conditions. d-nb.info |

| Biocatalysis | Laccase-catalyzed oxidation of 1,4-dihydropyridines | Mild conditions; aqueous system; high selectivity. rsc.org |

Coordination Chemistry and Advanced Metal Organic Frameworks Mofs Utilizing Pyridine 3,5 Dicarboxylate

Versatile Coordination Modes of the Pyridine-3,5-dicarboxylate Ligand

The this compound ligand is renowned for its adaptability in coordinating with metal centers, a characteristic that stems from its multiple donor sites. The geometry and connectivity of the resulting coordination compounds are heavily influenced by which of these sites—the two carboxylate groups and the pyridine (B92270) nitrogen—are utilized in bonding.

The carboxylate groups of the 3,5-pdc ligand are primary sites for metal coordination and can adopt several distinct binding topologies. These include monodentate, where only one oxygen atom of the carboxylate group binds to a metal center, and bidentate, where both oxygen atoms coordinate to the same metal ion. Furthermore, the carboxylate groups can act as bridging ligands, linking two different metal centers, which is a crucial feature for the formation of higher-dimensional structures like polymers and MOFs. acs.orgnih.gov The difference in the asymmetric and symmetric stretching frequencies (Δν) of the carboxylate groups in IR spectra can often indicate the coordination mode, with larger values (Δν > 200 cm⁻¹) suggesting a bridging mode. nih.gov

In a series of coordination polymers based on a related pyridine-dicarboxylic acid linker, the carboxylate groups were observed to adopt monodentate, bidentate, and bridging bidentate modes. acs.orgnih.gov For instance, in one manganese(II) complex, the carboxylate groups function in a bridging bidentate fashion. nih.gov In contrast, studies of lanthanide complexes with pyridine-2,6-dicarboxylate (B1240393) revealed monodentate coordination of the carboxylate groups. researchgate.net Carboxylates are well-established ligands for constructing coordination complexes precisely because they possess multiple coordination sites and can exhibit these diverse binding modes. semanticscholar.org

| Coordination Mode | Description | Example Complex | Metal Ion | Source |

| Monodentate | One oxygen atom from a carboxylate group coordinates to a single metal ion. | Lanthanide-2,6-PDC complexes | Ln³⁺ | researchgate.net |

| Bidentate (Chelating) | Both oxygen atoms from a single carboxylate group coordinate to the same metal ion. | [Co(μ₃-pdba)(bipy)]·2H₂O | Co(II) | nih.gov |

| Bridging Bidentate | Each oxygen atom of a carboxylate group coordinates to a different metal ion, linking them. | [Mn(μ₄-pdba)(H₂O)]ₙ | Mn(II) | nih.gov |

In addition to the carboxylate groups, the nitrogen atom of the pyridine ring is a key coordination site. rsc.orgresearchgate.net Its direct coordination to a metal ion introduces a level of rigidity and directionality to the resulting structure. In many 3,5-pdc based frameworks, the nitrogen atom coordinates with the metal center, often in conjunction with carboxylate oxygen atoms, to form stable structures. rsc.org For example, in a series of compounds prepared with a similar pyridine-dicarboxylate linker, the pyridine nitrogen was involved in coordination in all but one case. nih.gov Similarly, in a nickel(II) complex, the this compound dianion binds to the metal center through its nitrogen atom, with the octahedral geometry being completed by water molecules. researchgate.net This N-coordination is a common feature in complexes with various d-block metal ions like cobalt, nickel, copper, and zinc. researchgate.net

The simultaneous coordination of the pyridine nitrogen and an oxygen atom from an adjacent carboxylate group to the same metal center results in the formation of a stable chelate ring. This N,O-chelation is a prevalent binding motif for pyridine-dicarboxylate ligands. rsc.org For instance, in complexes with manganese, iron, cobalt, nickel, copper, and zinc, 3,5-pdc can exhibit bidentate chelation involving one carboxylate group and the pyridine nitrogen. researchgate.net In diorganotin complexes with the related pyridine-2,5-dicarboxylate, N,O-chelate ring formation is a dominant feature. acs.org Similarly, coordination complexes of manganese and zinc with pyridine-2,5-dicarboxylic acid N-oxide show the formation of a six-membered chelate ring involving the N-oxide oxygen and a carboxylate oxygen. rsc.org This chelation enhances the thermodynamic stability of the resulting complex.

Construction and Characterization of Discrete Coordination Complexes

By carefully controlling reaction conditions such as solvent, temperature, and the use of ancillary ligands, this compound can be used to construct discrete, non-extended coordination complexes. These complexes are typically classified as zero-dimensional (0D) and include mononuclear, binuclear, and polynuclear assemblies.

| Complex Type | Chemical Formula | Metal Ion(s) | Key Structural Feature | Source |

| Binuclear | [Zn(PDC)(2hmpH)₂]₂·2DMF | Zn(II) | Discrete dimeric molecule | researchgate.net |

| Tetranuclear | [Yb₄pdc₆(H₂O)₁₈]·10H₂O | Yb(III) | Cyclic tetranuclear structure | researchgate.net |

| Octanuclear | [Cu₈(μ₂-OH)₂(μ₃-OH)₆(PDC)₂(phen)₈]·2(PDC)·23H₂O | Cu(II) | Discrete step-like octanuclear cluster | rsc.org |

Mononuclear complexes feature a single metal center coordinated by one or more this compound ligands and potentially other co-ligands, such as water molecules or other organic species. The formation of these simple complexes often occurs under specific conditions, for example in a pure water solvent at ambient temperature, which yielded a discrete 0D molecule with the formula [Co(3,5-pdc)(H₂O)₅]·2H₂O. acs.org In this complex, the cobalt(II) ion is coordinated to one 3,5-pdc ligand and five water molecules, forming a discrete octahedral geometry. rsc.org Another example is a mononuclear zinc(II) compound, [Zn(2,6-PDC)(Hdmpz)₂], which was synthesized using a related dicarboxylate ligand. mdpi.com Similarly, mononuclear indium(III) complexes have been synthesized and characterized, which then assemble into 3D supramolecular structures through hydrogen bonding rather than covalent polymeric extension. rsc.org A mononuclear cobalt(II) coordination complex, [Co(Hpydc)₂(H₂O)₂], has also been prepared via hydrothermal reaction, featuring a slightly distorted octahedral geometry around the central metal ion. researchgate.net

| Chemical Formula | Metal Ion | Coordination Environment | Source |

| [Co(3,5-pdc)(H₂O)₅]·2H₂O | Co(II) | Octahedral, coordinated to one 3,5-pdc ligand and five water molecules | rsc.orgacs.org |

| [Ni(C₇H₃NO₄)(H₂O)₅]·2H₂O | Ni(II) | Octahedral, N atom from dianion bonds to Ni, completed by five water molecules | researchgate.net |

| [Co(Hpydc)₂(H₂O)₂] | Co(II) | Slightly distorted octahedral, coordinated by four O atoms and two N atoms | researchgate.net |

| [In(Hpdc)(H₂O)Cl₃]⁻ (in a larger assembly) | In(III) | Mononuclear indium anion within a larger supramolecular structure | rsc.org |

Fabrication of One-Dimensional (1D) Coordination Polymers and Chains

This compound has been successfully employed in the synthesis of one-dimensional (1D) coordination polymers. These chain-like structures are fundamental motifs in crystal engineering and can serve as precursors for higher-dimensional networks. The formation and structure of these 1D polymers are influenced by several factors, including the choice of metal ion, solvent system, and the presence of ancillary ligands.

For instance, the reaction of CoCl₂·6H₂O with this compound in a water-rich environment yields a 1D zigzag chain species, [{Co(3,5-pdc)(H₂O)₄}·H₂O]n. acs.org This compound demonstrates a recoverable collapsing property. acs.org Similarly, a copper-based chain polymer, [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O, has been synthesized, highlighting the role of template molecules like 3-hydroxymethylpyridine in directing the final structure. rsc.orgresearchgate.netucy.ac.cy

The use of lanthanide metals with pyridine-3,5-dicarboxylic acid under solvothermal conditions has also yielded 1D zigzag chains. rsc.orgresearchgate.net Specifically, compounds with the formula [Ln(HPDC)₃(H₂O)₂]·H₂O (where Ln = Er, Lu) have been synthesized. rsc.orgresearchgate.net In these structures, the Lu³⁺ ion is surrounded by six carboxylate oxygen atoms from five different HPDC⁻ ligands and two oxygen atoms from coordinated water molecules, forming a distorted bicapped trigonal prism geometry. rsc.org These 1D chains can further extend into 3D supramolecular structures through π-π stacking interactions. rsc.orgresearchgate.net

The table below summarizes some of the reported 1D coordination polymers based on this compound.

Design and Topology of Two-Dimensional (2D) Coordination Polymers

The versatility of this compound extends to the formation of two-dimensional (2D) coordination polymers with a variety of network architectures and topologies. These layered structures are of significant interest due to their potential applications in areas such as catalysis, separation, and sensing.

The reaction of this compound with various transition metals often results in the formation of 2D layered structures. For example, a cobalt(II) compound, [Co(3,5-pdc)(H₂O)₂]n, with a 6³ topology was generated under water-reduced conditions. acs.org Similarly, a zinc(II) polymer, [Zn(PDC)(H₂O)(DMF)]n, and a cobalt(II) complex, [Co(PDC)(3hmpH)₂]n·0.25nDMF, also exhibit 2D polymeric structures. rsc.orgresearchgate.netucy.ac.cy

The use of ancillary ligands can influence the final 2D architecture. For instance, three cobalt(II) coordination polymers, Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O), Co(L₁)(2,2-bipyridine), and Co(L₂)(2,2-bipyridine)(DMF) (where H₂L₁ = Pyridine-3,5-dicarboxylic acid), were synthesized and found to feature 2D hexagonal (6,3) networks with hcb topology. mdpi.com These 2D layers can further stack into 3D supramolecular architectures through π-π interactions. mdpi.com

With lanthanide metals, isostructural compounds of the formula [(CH₃)₂NH₂][Ln₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O (where Ln = Tb, Ho) form a 2D layer network with a (4,4)-grid topology. rsc.orgresearchgate.net

Research into coordination polymers of this compound has also revealed several unusual structural architectures and novel topological types. rsc.orgresearchgate.netucy.ac.cy For example, a copper-based 2D sheet structure, [{Cu(3,5-pdc)(py)₂}·H₂O·EtOH]n, was found to adopt a 4·8² topology, a previously unobserved arrangement for 3,5-pdc-related metal-organic frameworks. acs.org

A series of manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers synthesized with 4,4′-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba) showcased a range of 2D topologies, including sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia. acs.org The diversity in these structures underscores the adaptability of the pyridine-dicarboxylate linker in creating novel metal-organic architectures. acs.org

The table below highlights some of the diverse 2D coordination polymers formed with this compound.

Engineering of Three-Dimensional (3D) Metal-Organic Frameworks (MOFs)

The construction of three-dimensional (3D) MOFs from this compound represents a significant area of research, driven by the potential for creating materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Hydrothermal and solvothermal methods are commonly employed for the synthesis of 3D MOFs using this compound. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the desired framework. The final structure of the MOF is highly dependent on various synthesis parameters.

Key parameters that influence the outcome of the synthesis include:

Temperature: The reaction temperature can affect the coordination mode of the ligand and the dimensionality of the resulting framework. core.ac.uk

Solvent System: The choice of solvent or solvent mixture can act as a template, directing the formation of specific structures. core.ac.ukarabjchem.org For example, the hydrothermal reactions of pyridine-3,5-dicarboxylic acid with silver nitrate (B79036) in mixed acetonitrile (B52724) and water solvents produced different 3D networks depending on the solvent ratio. smolecule.com

pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid groups, thereby affecting the coordination behavior of the ligand. core.ac.uk

Metal-to-Ligand Ratio: The stoichiometry of the reactants plays a crucial role in determining the final product. smolecule.com

For example, a series of lanthanide coordination polymers with the formula [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O (where Ln = La, Pr, Sm) were synthesized via solvothermal reaction, resulting in a 3D microporous framework with a pcu topology. rsc.orgresearchgate.net

The introduction of template molecules into the reaction system is a powerful strategy for controlling the structural diversity of MOFs derived from this compound. rsc.orgresearchgate.netucy.ac.cy These templates can be other organic molecules that influence the self-assembly process, leading to the formation of novel frameworks.

A systematic investigation into the use of various template molecules, such as 1,3-propanediol, diethanolamine, N-phenyldiethanolamine, and hydroxymethylpyridine derivatives, in reactions with pyridine-3,5-dicarboxylic acid and divalent metal ions (Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) has been reported. rsc.orgresearchgate.netucy.ac.cy This study demonstrated that the addition of these templates leads to a variety of structures, including 3D coordination polymers. rsc.orgresearchgate.netucy.ac.cy For instance, the compound [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O, a 3D coordination polymer, was obtained through this templating approach. rsc.orgresearchgate.netucy.ac.cy

Topological analysis of these template-derived compounds has revealed unusual structural architectures, with some presenting new topological types. rsc.orgresearchgate.netucy.ac.cy This highlights the significant role that template molecules play in expanding the structural landscape of MOFs based on this compound.

The table below lists some of the 3D MOFs synthesized using this compound and the influence of templates.

Pore Structure Engineering and Tunable Pore Sizes in this compound MOFs

The ability to engineer the pore structure and tune the pore size of MOFs is critical for their application in areas such as gas storage, separation, and catalysis. nih.gov this compound is an effective ligand for this purpose, as its coordination with metal centers can lead to materials with high surface areas and adjustable pore dimensions. nih.gov The inherent porosity and structural tailorability of MOFs make them promising candidates for a variety of applications. rsc.orgacs.org The unique characteristics of lanthanide-based MOFs, such as large surface areas and tunable porosity, make them particularly effective for gas storage and separation. rsc.org

The V-shaped and tridentate nature of the deprotonated pyridine-3,5-dicarboxylic acid ligand offers lower symmetry compared to more common tridentate linkers, which is advantageous in creating specific network topologies. researchgate.net The dianionic nature of 3,5-pdc when coordinated with divalent metals facilitates the formation of neutral compounds, which can influence the final framework assembly. researchgate.net One of the key strategies in pore engineering involves introducing chemically accessible Lewis basic sites within the MOF channels. researchgate.net The pyridine nitrogen atom in the 3,5-pdc ligand can act as a "free" pyridyl moiety, serving as a Lewis basic site that is beneficial for applications like CO2 adsorption. researchgate.net

Research has demonstrated that the pore environment of MOFs can be systematically modified. For instance, the use of N-containing aromatic ring-based ligands like 3,5-pdc is a primary strategy for pore engineering. researchgate.net These modifications can create numerous opportunities for developing new porous materials for a wide range of applications, including guest adsorption, separation, and catalysis. researchgate.net The resulting MOFs can exhibit tunable pore sizes, with some studies reporting pore dimensions ranging from 3.8 to 28.8 Å, making them suitable for applications like methane (B114726) storage.

The synthesis conditions, including the choice of solvent and metal ion, play a crucial role in determining the final structure and dimensionality of the resulting MOF. acs.org For example, the water content during synthesis has been shown to be a critical factor in controlling the topologies of products formed from the self-assembly of divalent metal ions with this compound under mild conditions. acs.org By adjusting these synthetic parameters, researchers can direct the assembly towards specific pore architectures, thereby tuning the material's properties for targeted applications.

Table 1: Examples of MOFs with Engineered Pore Structures

| MOF System | Metal Ion(s) | Key Structural Feature | Application Highlight |

| Co-PDC-MOF | Cobalt (Co) | Bidentate coordination forming strong metal-ligand bonds. nih.gov | Energy storage. nih.gov |

| Cu-PYDC-MOF | Copper (Cu) | Coordination through nitrogen and bridging oxygen atoms. rsc.org | Battery-supercapacitor hybrid devices. rsc.org |

| General 3,5-pdc MOFs | Divalent Metals | Formation of neutral compounds with accessible Lewis basic sites. researchgate.netresearchgate.net | CO2 adsorption and catalysis. researchgate.net |

Chiral and Non-Centrosymmetric MOF Assembly

The construction of chiral and non-centrosymmetric (NCS) MOFs is a significant goal in materials science due to their potential applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. rsc.org Chirality can be introduced into MOFs by using chiral building blocks or through the spontaneous resolution of achiral components. nih.gov

This compound has been successfully employed in the solvent-directed synthesis of both chiral and non-centrosymmetric MOFs. researchgate.net In one study, the use of specific solvents like a mixture of DMF and ethylene (B1197577) glycol under solvothermal conditions led to the spontaneous resolution of a manganese-based framework, [Mn(3,5-PDC)(H₂O)(glycol)]n, resulting in a 3D chiral MOF with helical channels. researchgate.net In the same study, using cobalt and nickel under similar conditions produced isostructural non-centrosymmetric MOFs, [M(3,5-PDC)(H₂O)(glycol)·H₂O]n (where M = Co, Ni), which feature a rare 3-connected non-interpenetrated hg-b net. researchgate.net This demonstrates the pivotal role of the solvent in directing the final structure. researchgate.netmdpi.com

The formation of these advanced structures is highly dependent on the reaction conditions. Factors such as the metal ion, solvent system, and temperature can influence whether the resulting framework is chiral, non-centrosymmetric, or adopts a different topology altogether. researchgate.net The ability to create such complex architectures from a relatively simple achiral ligand like 3,5-pdc highlights the versatility of this building block in designing functional materials. researchgate.net

Another approach to creating chiral MOFs involves using achiral ligands that can adopt a chiral conformation within the framework. rsc.org While this has been demonstrated with ligands like 5-(pyridine-3-yl)isophthalic acid, the principle of inducing chirality through conformational locking is a key strategy in the field. rsc.orgrsc.org The synthesis of chiral MOFs often relies on methods like using enantiopure ligands or chiral induction, where an achiral framework becomes chiral in the presence of a chiral guest molecule. nih.gov The work with 3,5-pdc showcases the spontaneous resolution method, where a racemic mixture of chiral crystals forms from achiral precursors. researchgate.net

Table 2: Chiral and Non-Centrosymmetric MOFs with this compound

| Compound Name | Metal Ion | Chirality/Symmetry | Key Structural Feature | Synthesis Method |

| JUC-58 | Manganese (Mn) | Chiral | 3-D structure with helical channels. researchgate.net | Spontaneous resolution under solvothermal conditions. researchgate.net |

| JUC-59-Co | Cobalt (Co) | Non-centrosymmetric | 3-connected non-interpenetrated hg-b net. researchgate.net | Solvent-directed synthesis. researchgate.net |

| JUC-59-Ni | Nickel (Ni) | Non-centrosymmetric | Isostructural with JUC-59-Co. researchgate.net | Solvent-directed synthesis. researchgate.net |

Supramolecular Chemistry and Intermolecular Interactions in Pyridine 3,5 Dicarboxylate Systems

Hydrogen Bonding Networks and Their Role in Crystal Packing

Hydrogen bonding is a predominant force in the crystal packing of pyridine-3,5-dicarboxylate systems. The molecule itself contains both hydrogen bond donors (if protonated) and multiple acceptors (the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate groups), making it a versatile building block for extensive hydrogen-bonded networks.

In the crystal structure of pyridine-3,5-dicarboxylic acid, strong O—H···O and N—H···O hydrogen bonds link the molecules into infinite two-dimensional planar sheets. iucr.org Neutron diffraction studies have revealed a short N···H···O hydrogen bond with a N···O distance of 2.523 Å at 15 K, which indicates a strong interaction. iucr.orgscispace.com This study also demonstrated temperature-dependent proton migration within this hydrogen bond. iucr.orgscispace.com

In metal complexes of this compound, coordinated water molecules often play a crucial role in extending the hydrogen-bonding network. For instance, in a strontium(II) polymer, a large number of O—H···O, N—H···O, and C—H···O hydrogen bonds with distances ranging from 2.739 (4) to 3.324 (4) Å connect the different components of the structure. nih.gov Similarly, in nickel(II) and zinc(II) compounds, N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonding interactions are key in stabilizing the crystal structures and forming one-dimensional chains. mdpi.comresearchgate.net

The interplay of different types of hydrogen bonds, such as N-H···O and C-H···O, can lead to the formation of specific motifs, like R2(8) rings, which are observed in the crystal structure of 3,5-pyridinedicarboxamide. mdpi.com In this particular structure, the pyridine nitrogen atom also acts as a hydrogen-bond acceptor, which is not always the case in related dicarboxamides. mdpi.com

Table 1: Examples of Hydrogen Bond Distances in this compound Systems

| Compound/System | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| Pyridine-3,5-dicarboxylic acid (15 K) | N···H···O | 2.523 (2) | iucr.orgscispace.com |

| Strontium(II) polymer | O—H···O | 2.739 (4) - 3.324 (4) | nih.gov |

| Nickel(II) complex | N–H···O | 1.97 | mdpi.com |

| Nickel(II) complex | O–H···O | 1.83 - 1.90 | mdpi.com |

π-Stacking Interactions and Their Influence on Supramolecular Architectures

Alongside hydrogen bonding, π-stacking interactions between the aromatic pyridine rings are fundamental in directing the self-assembly of this compound-containing structures. These interactions contribute significantly to the stability and dimensionality of the resulting supramolecular architectures.

The influence of π-stacking is also evident in the formation of layered architectures. For example, in a multicomponent Ni(II) compound, π-stacking interactions, along with anion-π and hydrogen bonding, lead to the formation of a supramolecular 1D chain. mdpi.comresearchgate.net These chains then assemble into a layered structure. mdpi.com In other systems, π-stacking can link dimeric units into larger tetrameric structures and chains. nih.gov

The geometry of these interactions, such as the slipped angle between the ring normal and the vector between two ring centroids, can be precisely determined from crystallographic data and provides insight into the nature of the stacking. conicet.gov.ar

Table 2: Examples of π-Stacking Interactions in this compound Systems

| Compound/System | Centroid-Centroid Distance (Å) | Architectural Role | Reference |

| Strontium(II) polymer | 3.4604 (19) | Connects 1D chains into a 3D network | nih.gov |

| Nickel(II) complex | - | Stabilizes 1D chain formation | mdpi.comresearchgate.net |

| N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide | 3.628 (3) | Links molecules into stacks | researchgate.net |

Anion-π and C-H···π Interactions in Self-Assembled Structures

Anion-π and C-H···π interactions, while generally weaker than hydrogen bonding and π-stacking, play a crucial and often cooperative role in the fine-tuning of supramolecular architectures based on this compound.

Anion-π interactions, which occur between an anion and the electron-deficient π-system of the pyridine ring, are significant in stabilizing crystal structures, particularly in metal complexes. In a multicomponent Ni(II) compound, anion-π interactions, in concert with π-stacking and hydrogen bonding, contribute to the formation of a 1D supramolecular chain and the stabilization of a host cavity. mdpi.comresearchgate.net These interactions can reinforce π-stacking by mitigating electrostatic repulsion between electron-deficient aromatic rings. mdpi.com

The interplay of these varied interactions can lead to complex self-assembled structures. For instance, a combination of anion-π, π-π, and C-H···π interactions can stabilize layered assemblies in coordination compounds. conicet.gov.ar

Supramolecular Isomerism and Solvatomorphism in this compound Complexes

Supramolecular isomerism refers to the existence of different crystalline forms of the same chemical components that differ in their supramolecular arrangement. Solvatomorphism is a specific type of this phenomenon where the different crystal structures incorporate different solvent molecules. Both are pertinent to the solid-state chemistry of this compound complexes due to the ligand's conformational flexibility and its ability to engage in a variety of intermolecular interactions.

The choice of solvent during crystallization can have a profound impact on the resulting supramolecular architecture. Different solvents can lead to the formation of solvatomorphs with distinct crystal packing and, consequently, different physical properties. rsc.orgnih.gov For example, a study on a flexible imidazole-based ligand and CdBr2 showed that different crystallization conditions yielded isostructural compounds, solvatomorphs, and supramolecular isomers. rsc.org While not directly focused on this compound, this illustrates the principles that apply.

In the context of this compound systems, the presence of different guest molecules or solvents can alter the hydrogen bonding network and π-stacking arrangements, potentially leading to different isomeric forms. For instance, solvent-induced controllable supramolecular isomerism has been observed in zinc coordination polymers, where the use of different solvents like DMF and DMAc resulted in two distinct 3D interwoven networks with different void spaces and gas adsorption properties. nih.gov This highlights how the solvent can direct the self-assembly process to create different supramolecular isomers.

Formation and Analysis of Proton Transfer Salts and Ionic Co-crystals

The interaction between the carboxylic acid groups of pyridine-3,5-dicarboxylic acid and a basic site, such as the nitrogen on another molecule, can result in either a neutral co-crystal held together by hydrogen bonds or an ionic salt formed through proton transfer. The outcome is often predictable based on the difference in the pKa values (ΔpKa) of the acid and the base.

A general rule suggests that for a carboxylic acid and a pyridine derivative, proton transfer to form a molecular salt is likely to occur when the ΔpKa is greater than 3, while a co-crystal is expected for a ΔpKa less than 0. researchgate.netscispace.comrsc.org In the intermediate range of 0 to 3, both outcomes are possible, though salt formation tends to be more prevalent. researchgate.netscispace.comrsc.org

In the resulting ionic salts, the primary interaction is the COO⁻···H–N⁺ hydrogen bond. rsc.org These ionic co-crystals and proton transfer salts can themselves act as building blocks for more complex structures. For instance, the reaction of strontium(II) nitrate (B79036) with a proton-transfer compound, (pdaH2)(py-3,5-dc)·H2O, leads to the formation of a polymeric strontium complex, although the diamine cation from the initial salt is not incorporated into the final structure. nih.gov

The formation of these salts is a key strategy in crystal engineering. A review of proton transfer salts derived from pyridine dicarboxylic acids and piperazines highlights their use in synthesizing metal complexes, where the pre-formed ionic pairs can coordinate to metal centers. dergipark.org.tr

Table 3: Predicting Proton Transfer in Carboxylic Acid-Pyridine Systems

| ΔpKa (pKa(base) - pKa(acid)) | Expected Outcome | Primary Interaction | Reference |

| > 3 | Molecular Salt | Ionic (COO⁻···H–N⁺) | researchgate.netscispace.comrsc.org |

| 0 to 3 | Co-crystal or Molecular Salt | Intermediate | researchgate.netscispace.comrsc.org |

| < 0 | Co-crystal | Neutral (COO–H···N) | researchgate.netscispace.comrsc.org |

Host-Guest Interactions and Enclathration Phenomena

The supramolecular assemblies formed by this compound and its complexes can create cavities and channels capable of encapsulating guest molecules. This host-guest chemistry, or enclathration, is of significant interest for applications such as separation and storage.

A remarkable example is a multicomponent Ni(II) compound involving a pyridine dicarboxylate ligand, which exhibits the dual enclathration of guest complex cationic moieties within a supramolecular host cavity. mdpi.comresearchgate.net This host cavity is formed and stabilized by a combination of anion-π, π-stacking, and various hydrogen bonding interactions (N–H⋯O, C–H⋯O, and O–H⋯O). mdpi.comresearchgate.net The guest molecules themselves are held within the cavity through further hydrogen bonding. mdpi.com

The design of host molecules for the selective enclathration of specific guests is a major goal in supramolecular chemistry. For instance, TADDOL derivatives have been investigated as hosts for the separation of pyridine and its methylated derivatives (picolines). acs.orgrsc.org The selectivity of the host for a particular guest is determined by the subtle interplay of host-guest interactions, including hydrogen bonding and π-stacking, as well as the relative stability of the resulting complexes. acs.org

Furthermore, ultracycles have been designed as hosts for dicarboxylate anions, where binding is achieved through cooperative hydrogen bonding and anion-π interactions within the host's cavity. beilstein-journals.org The size and shape complementarity between the host and guest are crucial for achieving high binding affinity and selectivity. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for Pyridine 3,5 Dicarboxylate Materials

Surface-Sensitive Spectroscopic Techniques for Adsorbate Characterization (e.g., IRRA, STM, XPS, NEXAFS)

Surface-sensitive spectroscopic techniques are indispensable for elucidating the interfacial properties of pyridine-3,5-dicarboxylate-based materials, particularly in the form of thin films or as components of larger assemblies where surface interactions govern functionality.

Infrared Reflection-Absorption Spectroscopy (IRRAS): This technique is highly effective for studying the vibrational properties of thin films and adsorbates on reflective surfaces. researchgate.net By measuring the absorption of infrared radiation at a grazing angle of incidence, IRRAS provides information about the orientation and chemical state of molecules on a substrate. researchgate.netnih.gov For this compound materials, IRRAS can be used to determine the coordination modes of the carboxylate groups and the orientation of the pyridine (B92270) ring with respect to the surface, which is critical for understanding self-assembly and interaction with other species. researchgate.netwellesley.edu The technique's sensitivity to vibrational modes with a dipole moment component perpendicular to the surface offers precise insights into molecular arrangement. researchgate.net

Scanning Tunneling Microscopy (STM): STM is a powerful real-space imaging technique that can visualize the atomic and molecular arrangement of conductive surfaces with exceptional resolution. tudelft.nlarxiv.org It is instrumental in studying the self-assembly of this compound molecules on various substrates, revealing details about their packing, orientation, and the formation of supramolecular structures. researchgate.netnih.govnih.gov STM can provide insights into how the molecule adsorbs and organizes, which is fundamental to its application in areas like molecular electronics and catalysis. nih.gov

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netnih.govmdpi.com In the context of this compound materials, XPS is used to identify the constituent elements (carbon, nitrogen, oxygen, and any coordinated metals) and their chemical environments. researchgate.netacs.org Analysis of the core-level spectra, such as N 1s, C 1s, and O 1s, can distinguish between different bonding states, for instance, protonated and deprotonated carboxylate groups or the coordination of the pyridine nitrogen to a metal center. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS, also referred to as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and the local coordination environment of atoms. stanford.edudiamond.ac.ukwikipedia.org This technique is element-specific and sensitive to the chemical environment and geometry of the absorbing atom. stanford.eduresearchgate.net For this compound systems, NEXAFS can be used to probe the orientation of the pyridine ring on a surface by analyzing the polarization dependence of the absorption spectra. wikipedia.orgscispace.com It offers detailed insights into the molecular orbitals and the nature of chemical bonds. researchgate.net

| Technique | Information Obtained for this compound Materials | Key Research Findings |

|---|---|---|

| IRRAS | Molecular orientation, adsorption geometry, and vibrational modes of thin films. | Can determine the tilt angle of the pyridine ring and the binding configuration of the carboxylate groups on a surface. |

| STM | Real-space imaging of molecular self-assembly, surface morphology, and electronic properties at the atomic scale. | Reveals the formation of ordered monolayers and supramolecular networks driven by intermolecular interactions. |

| XPS | Elemental composition, chemical state of atoms (e.g., C, N, O, metal ions), and surface stoichiometry. | Confirms the coordination of metal ions to the this compound ligand and identifies different chemical species on the surface. |

| NEXAFS | Unoccupied electronic states, molecular orientation, and local bonding environment. | Provides insights into the π* orbitals of the pyridine ring and can determine the orientation of the molecule on a substrate through angle-resolved measurements. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Structural Analysis

Electron microscopy techniques are crucial for visualizing the morphology and internal structure of this compound-based materials, especially for coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. It is widely used to study the crystal morphology, size, and shape of this compound-based coordination polymers and MOFs. researchgate.netresearchgate.net The technique allows for the assessment of sample homogeneity and the observation of macroscopic features that are important for material processing and application.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is capable of imaging the internal structure of materials at the nanoscale. rsc.org For materials derived from this compound, TEM can be used to visualize the crystal lattice, identify defects, and determine the particle size and distribution of nanocrystalline materials. nih.gov High-resolution TEM (HRTEM) can even provide direct imaging of the atomic arrangement within the crystal structure.

The application of these microscopy techniques has been fundamental in characterizing the diverse structures formed by this compound with various metal ions, revealing everything from one-dimensional chains to complex three-dimensional frameworks. researchgate.netresearchgate.netacs.orgrsc.orgmdpi.com

| Technique | Information Obtained for this compound Materials | Key Research Findings |

|---|---|---|

| SEM | Surface morphology, crystal shape and size, and sample homogeneity of coordination polymers and MOFs. | Reveals diverse crystal morphologies such as rods, plates, and polyhedra depending on the synthesis conditions and metal ion. |

| TEM | Internal structure, particle size and distribution, crystallinity, and lattice imaging of nanoscale materials. | Confirms the crystalline nature of MOF nanoparticles and allows for the visualization of their porous structure. |

Computational Chemistry and Quantum Chemical Investigations of Pyridine 3,5 Dicarboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure.electrochemsci.orgacs.org

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of pyridine-3,5-dicarboxylate systems. electrochemsci.org DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying the electronic and geometric characteristics of these molecules. acs.org Hybrid functionals, such as B3LYP, are commonly employed in conjunction with various basis sets to achieve reliable results. semanticscholar.orgresearchgate.net

A fundamental application of DFT in the study of this compound systems is the optimization of their molecular geometries. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. researchgate.net The optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data, often obtained from single-crystal X-ray diffraction (SC-XRD), to validate the computational model. semanticscholar.org

| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-31G(d)) |

|---|---|---|

| N2-C8 | 1.347(4) | 1.3861 |

| N2-C9 | 1.414(4) | 1.4103 |

| O2-C16 | 1.239(3) | 1.2339 |

| C3-N1 | 1.303(4) | 1.3841 |

| N3-C16 | 1.360 | 1.360 |

| N2-C8-C9 (°) | 123.4(3) | 123.0 |

| C8-N2-C9 (°) | 118.5(2) | 118.9 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. plos.orgnih.gov For this compound derivatives, TD-DFT calculations can simulate their UV-Vis spectra, providing insights into the nature of electronic transitions. plos.org These calculations can determine the energies of the lowest singlet excited states and the oscillator strengths of the corresponding transitions. plos.org

In studies of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, TD-DFT calculations at the B3LYP/6-31G(d) level of theory have been used to simulate the electronic absorption spectra. plos.org The results often show good agreement with experimental spectra, especially when solvent effects are taken into account. plos.org The analysis of the main transition configurations helps to understand the electronic nature of the absorption bands. plos.org

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Main Transition |

|---|---|---|---|---|

| Derivative A | 350 | 345 | 0.12 | HOMO -> LUMO |

| Derivative B | 362 | 358 | 0.15 | HOMO -> LUMO+1 |

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound systems. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. idsi.md The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of a particular reaction pathway. idsi.md

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification.mdpi.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for identifying the reactive sites of a molecule. researchgate.net The MEP is the potential experienced by a positive test charge at a particular point in space near a molecule, and it is determined by the molecule's electron and nuclear charge distribution. uni-muenchen.de By mapping the MEP onto the electron density surface, a color-coded map is generated where different colors represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are, therefore, susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net Intermediate potential regions are often colored green. mdpi.com

For this compound and its derivatives, MEP analysis can reveal the most likely sites for intermolecular interactions. mdpi.comresearchgate.net The oxygen atoms of the carboxylate groups and the nitrogen atom of the pyridine (B92270) ring are typically identified as regions of negative potential, making them potential sites for hydrogen bonding and coordination with metal ions. researchgate.net The hydrogen atoms of the pyridine ring often show positive potential. researchgate.net This information is crucial for understanding the self-assembly of these molecules in the solid state and their interactions with biological targets. mdpi.com

Quantum Theory of Atoms-in-Molecules (QTAIM) for Quantitative Bonding Analysis.mdpi.commdpi.com

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds. mdpi.com A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. mdpi.com The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, provide quantitative information about the nature and strength of the chemical bond. acs.org

In the context of this compound systems, QTAIM is particularly useful for analyzing noncovalent interactions, such as hydrogen bonds and π-stacking interactions, which play a crucial role in their supramolecular chemistry. mdpi.commdpi.com The presence of a bond path and a BCP between two atoms is a clear indicator of an interaction. mdpi.com For example, QTAIM analysis has been used to confirm and quantify the strength of N-H···O and C-H···O hydrogen bonds in co-crystals of pyridine derivatives. mdpi.com The energy of these interactions can be estimated from the potential energy density at the BCP. mdpi.com

Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions.mdpi.commdpi.com

The Noncovalent Interaction (NCI) plot is a visualization tool that complements QTAIM by providing a graphical representation of weak interactions in real space. mdpi.comnih.gov NCI analysis is based on the electron density and its reduced density gradient (RDG). jussieu.fr It generates isosurfaces that highlight regions of noncovalent interactions. nih.gov

The color of the NCI isosurfaces indicates the nature of the interaction. Typically, blue isosurfaces represent strong attractive interactions like hydrogen bonds, green isosurfaces indicate weaker van der Waals interactions, and red isosurfaces signify repulsive steric clashes. jussieu.fr

For systems containing this compound, NCI plot analysis, often used in conjunction with QTAIM, provides a clear and intuitive picture of the intricate network of noncovalent interactions that stabilize the crystal structure. mdpi.commdpi.com It can visually distinguish between different types of weak interactions, such as C-H···π, π-stacking, and various hydrogen bonds, which are difficult to discern from geometric criteria alone. mdpi.com This detailed understanding of weak interactions is essential for crystal engineering and the design of materials with specific properties. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecular system. taylorandfrancis.com It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structures, with localized bonds and lone pairs. uni-muenchen.de The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy, E(2), indicates a more intense interaction between the electron donor and acceptor, signifying greater electron density delocalization. taylorandfrancis.comtandfonline.com

Similarly, NBO analysis has been applied to coordination polymers of silver(I) with this compound. tandfonline.comresearchgate.net These studies have used single-point energy calculations on the experimental geometries to reveal the magnitudes of close Ag-Ag interactions in terms of second-order stabilization energy (E2). tandfonline.comresearchgate.netsinop.edu.tr

In derivatives such as 3-allyl-5-ethyl-1,4-dihydro-2,6-dimethyl-4-phenyl pyridine-3,5-dicarboxylates, NBO analysis is employed to examine the molecule's stability that results from hyperconjugative interactions and charge delocalization. tandfonline.comresearchgate.net The analysis quantifies the stabilization energy associated with the delocalization from a donor orbital (i) to an acceptor orbital (j). taylorandfrancis.com

The key interactions typically investigated in these systems include:

Intramolecular charge transfer: Delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent anti-bonding orbitals (e.g., n → π* or n → σ*). For example, significant stabilization energies are often observed for interactions between the lone pairs of the carboxylate oxygen atoms and the anti-bonding orbitals within the pyridine ring system. tandfonline.com

π-system delocalization: Interactions between the π-bonding orbitals and π-antibonding orbitals (π → π*) within the pyridine ring, which are characteristic of aromatic systems. tandfonline.com

Metal-ligand interactions: In coordination complexes, NBO analysis can quantify the charge transfer from the ligand's donor atoms (nitrogen of the pyridine ring and oxygens of the carboxylate groups) to the vacant orbitals of the metal center. taylorandfrancis.com

The table below summarizes representative stabilization energies from NBO analyses on pyridine dicarboxylate-related systems, illustrating the magnitude of these electronic interactions.

| Donor NBO (i) | Acceptor NBO (j) | System/Complex Component | Stabilization Energy E(2) (kcal/mol) | Reference |

| Various | Various | Zinc(II) polymer with this compound | 140.13 | researchgate.net |

| Lone Pair (LP) of Azomethine Nitrogen | σ* (Metal-Chloride) | Metal(II) complex with thiophene/picoline ligand | 3.94 | taylorandfrancis.com |

| Lone Pair (LP) of Oxygen | π* (C=O) | 2-Chloro-6-methoxypyridine-4-carboxylic acid | 44.00 (184.1 kJ/mol) | tandfonline.com |

| π (C=C) in pyridine ring | π* (C=C) in pyridine ring | 2-Chloro-6-methoxypyridine-4-carboxylic acid | 27.89 (115.9 kJ/mol) | tandfonline.com |

Note: The stabilization energies are converted from kJ/mol to kcal/mol where necessary for comparison, using the conversion factor 1 kcal = 4.184 kJ. The data presented are from various pyridine-carboxylic acid systems to illustrate the application of NBO analysis.

Molecular Docking and Protein-Ligand Interaction Profiling (PLIP) in In Vitro Biological Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com It is a critical tool in structure-based drug design for predicting the binding mode and affinity of a ligand for a protein target. mdpi.comresearchgate.net Following the docking process, the Protein-Ligand Interaction Profiler (PLIP) can be used to characterize the non-covalent interactions (such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking) between the ligand and the protein residues at the binding site. biorxiv.org

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents by investigating their interactions with various biological targets. For example, novel 1,4-dihydrothis compound derivatives have been synthesized and computationally evaluated as potential antimicrobial agents. tandfonline.com

In one study, diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydrothis compound was investigated as a potential calcium channel blocker. researchgate.nettandfonline.com Molecular docking simulations were performed to understand its binding interaction and stability within the active site of the calcium ion channel protein. tandfonline.com Similarly, other this compound derivatives have been docked into the active sites of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. pnrjournal.com

The process typically involves:

Preparation of the Ligand and Receptor: The 3D structure of the this compound derivative is optimized, and the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Software like AutoDock is used to place the ligand into the defined binding site of the receptor and score the different poses based on a scoring function, which estimates the binding free energy. tandfonline.com

Interaction Analysis (PLIP): The best-scoring poses are analyzed to identify the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed. biorxiv.org This provides insight into the structural basis for the ligand's affinity and selectivity. nsf.gov

The results of these studies are often presented in tables that summarize the binding energies and the key interacting residues.

| Ligand (this compound derivative) | Protein Target | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

| Diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydrothis compound | Calcium Ion Channel | Good binding affinity reported | Not explicitly listed | Not explicitly listed | tandfonline.com |

| 3-allyl-5-ethyl-1,4-dihydro-2,6-dimethyl-4-phenyl pyridine-3,5-dicarboxylates | Antimicrobial target receptors | -3.591 to -8.499 | Not explicitly listed | Not explicitly listed | tandfonline.comresearchgate.net |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives | Human A3 Adenosine Receptor | Kᵢ values from 4.2 nM | Not explicitly listed | Cation-π interactions speculated | nih.govacs.org |

| Morpholinium 2,6-pyridine dicarboxylate hybrids | Cyclooxygenase 1 (COX-1) & 2 (COX-2) | Docking scores reported | Not explicitly listed | Not explicitly listed | pnrjournal.com |

This computational approach allows researchers to rationalize structure-activity relationships (SAR) and guide the design of new this compound derivatives with improved potency and selectivity for their intended biological targets. nih.gov

Advanced Material Science Applications of Pyridine 3,5 Dicarboxylate Derived Compounds

Pyridine-3,5-dicarboxylate Based Materials for Energy Storage

Metal-organic frameworks (MOFs) that incorporate the this compound (PYDC) ligand are emerging as versatile and functional compounds in the field of energy storage. rsc.org The structural and topological characteristics of these MOFs, which are determined by the ligand and the metal nodes, govern their properties and applications. rsc.orgresearchgate.net These materials are particularly noted for their potential in bridging the gap between traditional batteries and supercapacitors. researchgate.net

PYDC-based MOFs have been successfully utilized as active electrode materials in battery-supercapacitor hybrid devices, which aim to combine the high energy density of batteries with the high power density of supercapacitors. rsc.orgresearcher.life In one such application, a MOF synthesized from a this compound ligand and a copper metal center (Cu-PYDC-MOF) was used as the electrode in a hybrid device. rsc.orgresearchgate.net This device, which paired the Cu-PYDC-MOF with an activated carbon electrode, demonstrated promising performance metrics for energy storage. rsc.orgresearchgate.net

Similarly, cobalt-based MOFs using this compound (Co-PDC-MOF) have been investigated for their electrochemical performance as electrode materials. nih.gov When compared with other structures, the performance of these MOFs highlights their potential for future exploitation in energy storage devices. nih.gov For instance, a hybrid supercapacitor (or "supercapattery") device using a copper-MOF electrode exhibited a reversible capacity retention of 92% and a high coulombic efficiency of 99%. acs.org

Table 1: Performance of this compound Based Hybrid Energy Storage Devices